molecular formula C22H19BrClF2N3 B14793310 6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride

6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride

Cat. No.: B14793310
M. Wt: 478.8 g/mol
InChI Key: YLBUHBAYGDRWEI-UHFFFAOYSA-N
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Description

(S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a spirocyclic framework, an imidazole ring, and a fluorenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride typically involves multiple steps, including the formation of the spirocyclic core, the introduction of the imidazole ring, and the attachment of the fluorenyl group. Common reagents used in these reactions include bromine, fluorine sources, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine and fluorine atoms can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield fluorenone derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

(S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules, imidazole derivatives, and fluorenyl-containing compounds. Examples include:

  • Spiro[2.4]heptane derivatives
  • Imidazole-based drugs
  • Fluorenyl-substituted molecules

Uniqueness

What sets (S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[24]heptane hydrochloride apart is its combination of these structural features, which may confer unique biological activity or chemical reactivity not seen in other compounds

Properties

Molecular Formula

C22H19BrClF2N3

Molecular Weight

478.8 g/mol

IUPAC Name

6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride

InChI

InChI=1S/C22H18BrF2N3.ClH/c23-13-2-4-15-14-3-1-12(7-16(14)22(24,25)17(15)8-13)19-10-26-20(28-19)18-9-21(5-6-21)11-27-18;/h1-4,7-8,10,18,27H,5-6,9,11H2,(H,26,28);1H

InChI Key

YLBUHBAYGDRWEI-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(NC2)C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br.Cl

Origin of Product

United States

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